Decapeptide-12: A Technical Guide to its Synthesis, Sequence, and Mechanism of Action
Decapeptide-12: A Technical Guide to its Synthesis, Sequence, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decapeptide-12, a synthetic oligopeptide with the amino acid sequence H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH, has garnered significant attention in the fields of dermatology and cosmetology for its potent tyrosinase inhibitory activity.[1][2] This technical guide provides an in-depth overview of Decapeptide-12, focusing on its synthesis via solid-phase peptide synthesis (SPPS), its primary structure, and its mechanism of action. Quantitative data on its biological activity are presented, along with a detailed, representative experimental protocol for its synthesis and purification. Furthermore, this document includes visualizations of its signaling pathway and experimental workflow to facilitate a comprehensive understanding for research and development purposes.
Introduction
Decapeptide-12 is a synthetic peptide composed of ten amino acids.[2] It was specifically designed to inhibit tyrosinase, a key enzyme in the melanin biosynthesis pathway.[3][4] By modulating this pathway, Decapeptide-12 offers a targeted approach to reducing hyperpigmentation and promoting a more even skin tone.[3] Its efficacy as a tyrosinase inhibitor has been demonstrated in various studies, making it a subject of interest for dermatological and cosmetic applications.
Amino Acid Sequence and Physicochemical Properties
The primary structure of Decapeptide-12 has been consistently reported as a linear sequence of ten amino acids.
Table 1: Amino Acid Sequence of Decapeptide-12 [2][5]
| Full Name | Three-Letter Code | One-Letter Code |
| Tyrosine | Tyr | Y |
| Arginine | Arg | R |
| Serine | Ser | S |
| Arginine | Arg | R |
| Lysine | Lys | K |
| Tyrosine | Tyr | Y |
| Serine | Ser | S |
| Serine | Ser | S |
| Tryptophan | Trp | W |
| Tyrosine | Tyr | Y |
Sequence: H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH[2]
Table 2: Physicochemical Properties of Decapeptide-12 [2][4]
| Property | Value |
| Molecular Formula | C65H90N18O17 |
| Molecular Weight | 1395.5 g/mol |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of Decapeptide-12
Decapeptide-12 is synthesized using Solid-Phase Peptide Synthesis (SPPS), a widely adopted method for the efficient and controlled assembly of amino acids into a peptide chain on a solid support.[6] The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the amino acids.
Representative Experimental Protocol for Solid-Phase Synthesis
This protocol is a representative procedure for the manual synthesis of Decapeptide-12 on a 0.1 mmol scale using Fmoc/tBu strategy.
Materials:
-
Resin: Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid).
-
Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH.
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Pre-activate Fmoc-Tyr(tBu)-OH with HCTU and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (for each subsequent amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH) with HCTU and DIPEA in DMF.
-
Add the activated amino acid to the resin and react for 2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for all 10 amino acids in the sequence (Trp, Ser, Ser, Tyr, Lys, Arg, Ser, Arg, Tyr).
-
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), remove the Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final Decapeptide-12 as a white powder.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and Mass Spectrometry (MS).[3]
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Decapeptide-12.
Mechanism of Action and Biological Activity
Decapeptide-12's primary mechanism of action is the competitive inhibition of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis.[1][3] By binding to the active site of tyrosinase, Decapeptide-12 prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby reducing the production of melanin.[4]
Table 3: Quantitative Biological Activity of Decapeptide-12
| Parameter | Target | Value | Reference |
| IC50 | Mushroom Tyrosinase | 40 µM | [7] |
| Kd | Tyrosinase | 61.1 µM | [7] |
Studies have shown that Decapeptide-12 can significantly reduce melanin content in cultured melanocytes without affecting cell proliferation, indicating its specific inhibitory action on melanogenesis.[1]
Caption: Decapeptide-12 inhibits the tyrosinase-catalyzed steps in melanogenesis.
Conclusion
Decapeptide-12 is a well-defined synthetic oligopeptide with a specific amino acid sequence that confers potent tyrosinase inhibitory activity. Its synthesis via solid-phase peptide synthesis is a robust and established method, allowing for the production of high-purity peptide for research and development. The targeted mechanism of action, coupled with demonstrated efficacy in reducing melanin production, underscores the potential of Decapeptide-12 in various applications within dermatology and drug development. This technical guide provides a foundational understanding of the synthesis, structure, and function of Decapeptide-12 to support further scientific investigation and application.
References
- 1. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. WO2012154959A1 - Peptide tyrosinase inhibitors and uses thereof - Google Patents [patents.google.com]
